Z-VAE(OMe)-fmk -

Z-VAE(OMe)-fmk

Catalog Number: EVT-10922101
CAS Number:
Molecular Formula: C23H32FN3O7
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-VAE(OMe)-fmk, also known as benzyloxycarbonyl-Val-Ala-Glu(OMe)-fluoromethylketone, is a fluoromethylketone compound that serves as a potent inhibitor of certain proteases, particularly those involved in apoptosis and protein degradation pathways. This compound is a derivative of the general class of fluoromethylketones, which are known for their ability to form covalent bonds with active site cysteine residues in target enzymes, thereby inhibiting their function. Z-VAE(OMe)-fmk has garnered attention in biochemical research for its specificity and effectiveness in inhibiting deubiquitinating enzymes and caspases.

Source and Classification

Z-VAE(OMe)-fmk is synthesized through various chemical methodologies that involve modifications of amino acid sequences and the incorporation of fluoromethylketone moieties. It belongs to the category of peptidyl fluoromethylketones, which are widely used in biochemical assays to study enzyme activity and inhibition mechanisms. The compound has been classified primarily as a caspase inhibitor and a deubiquitinating enzyme inhibitor, which are crucial targets in cancer research and therapeutic development.

Synthesis Analysis

Methods

The synthesis of Z-VAE(OMe)-fmk typically involves several key steps:

  1. Formation of Building Blocks: The synthesis often begins with the preparation of protected amino acids, such as benzyloxycarbonyl-Valine and other components like Glutamic acid derivatives.
  2. Fluorination: Key intermediates are synthesized using fluorinating agents, such as dimethyl fluoromalonate, which undergo transesterification to yield necessary fluorinated compounds.
  3. Coupling Reactions: The protected amino acids are then coupled using coupling reagents like 1,1’-carbonyldiimidazole to form the desired peptide backbone.
  4. Final Modifications: The final compound is obtained through deprotection steps and hydrogenation reactions to yield Z-VAE(OMe)-fmk with high purity and yield .

Technical Details

Molecular Structure Analysis

Structure

Z-VAE(OMe)-fmk features a complex molecular structure characterized by its peptide backbone combined with a fluoromethylketone functional group. The presence of the benzyloxycarbonyl protecting group enhances its stability and solubility.

Data

The molecular formula for Z-VAE(OMe)-fmk is C₁₄H₁₅FNO₄, with a molecular weight of approximately 285.27 g/mol. The structural analysis reveals that the compound adopts a conformation suitable for binding to active sites of target enzymes .

Chemical Reactions Analysis

Reactions

Z-VAE(OMe)-fmk primarily acts through irreversible inhibition of target proteases by forming covalent bonds with cysteine residues at their active sites. This mechanism is particularly effective against caspases and deubiquitinating enzymes.

Technical Details

The binding affinity of Z-VAE(OMe)-fmk varies among different proteases, requiring concentrations up to 100 μM for effective inhibition of certain targets like UCHL1 (Ubiquitin C-terminal hydrolase L1) and other related enzymes .

Mechanism of Action

Process

The mechanism by which Z-VAE(OMe)-fmk exerts its inhibitory effects involves:

  1. Covalent Bond Formation: Upon entering the active site of target enzymes, Z-VAE(OMe)-fmk forms a stable thioether adduct with the cysteine residue.
  2. Enzyme Inhibition: This covalent modification leads to a loss of enzymatic activity, effectively blocking the proteolytic functions necessary for apoptosis or protein degradation pathways.

Data

Studies indicate that Z-VAE(OMe)-fmk demonstrates an IC50 value in the low micromolar range for various caspases, highlighting its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Z-VAE(OMe)-fmk is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Due to its electrophilic nature, Z-VAE(OMe)-fmk reacts readily with nucleophiles, particularly thiols present in proteins.
Applications

Z-VAE(OMe)-fmk has significant applications in scientific research:

  • Biochemical Assays: It is widely used to study apoptosis mechanisms by inhibiting caspases during experimental assays.
  • Cancer Research: Its ability to inhibit deubiquitinating enzymes makes it valuable in cancer studies where these pathways are often dysregulated.
  • Therapeutic Development: The insights gained from studies using Z-VAE(OMe)-fmk contribute to developing novel inhibitors targeting similar pathways for therapeutic purposes .
Enzymatic Inhibition Mechanisms and Target Specificity

Irreversible Covalent Inhibition of Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1)

Z-VAE(OMe)-fmk (benzyloxycarbonyl-Val-Ala-Glu(γ-methoxy)-fluoromethylketone) exerts its inhibitory effect through covalent modification of Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) belonging to the ubiquitin C-terminal hydrolase family. UCHL1 is characterized by a catalytic triad comprising Cysteine 90 (Cys90), Histidine 161 (His161), and Aspartate 176 (Asp176). This enzyme adopts an inactive conformation in its apo state, requiring ubiquitin binding to realign the catalytic residues for hydrolytic activity.

Active-Site Cysteine Modification and Thioether Adduct Formation

The fluoromethylketone (FMK) warhead of Z-VAE(OMe)-fmk serves as an irreversible electrophile that targets the nucleophilic thiol group of Cys90 within UCHL1's active site. The inhibition mechanism proceeds via a two-step addition-displacement reaction:

  • Nucleophilic Attack: The thiolate group of Cys90 attacks the electrophilic carbon of the FMK group.
  • Fluoride Displacement: Subsequent collapse of the tetrahedral intermediate results in fluoride ion displacement and formation of a stable thioether adduct between Cys90 and the inhibitor [3] .

Crystallographic studies (2.35Å resolution) confirm the covalent linkage, with electron density maps showing the inhibitor bound within the active-site cleft. The glutamic acid γ-methoxy ester moiety of Z-VAE(OMe)-fmk occupies the P1' (leaving group) subsite, a region hypothesized to accommodate the C-terminal extension of native UCHL1 substrates. This binding orientation contrasts with the direction of approach of ubiquitin's C-terminal tail, suggesting the inhibitor exploits an alternative access route to the catalytic cleft [3] .

Table 1: Key Covalent Interactions in UCHL1-Z-VAE(OMe)-fmk Adduct

Enzyme ResidueInhibitor GroupInteraction TypeFunctional Significance
Cys90FMK carbonCovalent thioether bondIrreversible active site blockade
Gln84BenzyloxycarbonylHydrophobic packingStabilizes inhibitor positioning
Asp176Valine backboneHydrogen bondingAnchors N-terminal region
Leu150Glutamate side chainVan der Waals contactsContributes to binding specificity

Impact on Catalytic Triad Alignment and Conformational Inactivation

A critical finding from structural analyses is that Z-VAE(OMe)-fmk binding does not correct the misalignment of UCHL1's catalytic triad observed in the apo enzyme. In the native inactive state, the distance between Cys90 and His161 is ~7.7Å—too far for competent proton transfer during catalysis. Ubiquitin binding triggers a conformational cascade that repositions Phe53 and Phe214, ultimately forcing His161 within 4Å of Cys90 to form an active triad [3] [8].

Notably, the UCHL1-Z-VAE(OMe)-fmk co-crystal structure reveals that despite covalent modification, the Cys90-His161 distance remains elongated at ~8Å, mirroring the inactive conformation. This demonstrates that the inhibitor stabilizes UCHL1 in its catalytically incompetent state rather than inducing the active conformation seen in ubiquitin-bound complexes. The persistence of this misalignment explains the potent inactivation, as the enzyme cannot achieve the geometry required for deubiquitinating activity even when covalently modified [2] [10].

Table 2: Conformational States of UCHL1 Catalytic Triad

StateCys90-His161 DistanceCatalytic CompetenceStructural Trigger
Apo enzyme~7.7–8.0 ÅInactiveNone
Ubiquitin-bound~3.5–4.0 ÅActiveUbiquitin β-hairpin insertion
Z-VAE(OMe)-fmk-bound~7.7–8.0 ÅInactiveInhibitor covalent attachment

Selectivity Profiling Across Deubiquitinating Enzyme (DUB) Families

Lack of Activity Against UCHL3 and UCHL5 at Micromolar Concentrations

Z-VAE(OMe)-fmk exhibits remarkable selectivity for UCHL1 over closely related DUBs. Biochemical assays using hemagglutinin-tagged ubiquitin vinylmethyl ester (HA-UbVME) as a substrate reveal that 100μM Z-VAE(OMe)-fmk effectively inhibits UCHL1 activity but shows no detectable inhibition against UCHL3 or UCHL5 at the same concentration [3]. This selectivity profile is particularly significant given the high sequence and structural homology within the UCH family, especially around the active site.

The molecular basis for this discrimination lies in:

  • Active Site Topography: UCHL1 possesses a narrower and more enclosed active site cleft compared to UCHL3, primarily due to differences in the "crossover loop" (residues 148–159) that acts as a substrate filter.
  • Steric Constraints: The glutamic acid γ-methoxy ester moiety of Z-VAE(OMe)-fmk requires specific dimensions in the P1' subsite that are incompatible with UCHL3 and UCHL5.
  • Electrostatic Differences: Charged residues flanking the active site in UCHL3 create a repulsive environment for the inhibitor's benzyloxycarbonyl group, reducing binding affinity despite conservation of the catalytic cysteine [3] [8].

Comparative Analysis with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)

Z-VAE(OMe)-fmk demonstrates distinct target preferences compared to structurally similar pan-caspase inhibitors:

  • Divergence from Z-VAD-FMK:
  • UCHL1 Inhibition: Z-VAE(OMe)-fmk inhibits UCHL1 at 100μM, whereas Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) shows no inhibition even at 440μM [3] [10].
  • Structural Determinants: The critical P1 residue differs (Glutamic acid in Z-VAE(OMe)-fmk vs. Aspartic acid in Z-VAD-FMK), altering charge distribution and hydrogen-bonding capacity. The γ-methoxy ester in Z-VAE(OMe)-fmk provides additional steric bulk that enhances UCHL1 specificity.
  • Cell Permeability Considerations:
  • Z-VAD(OMe)-FMK (the methyl ester derivative of Z-VAD-FMK) features esterified carboxyl groups that confer cell permeability. Once intracellular, esterases hydrolyze these groups to generate the active acid form (Z-VAD-FMK) [4] [9].
  • Z-VAE(OMe)-fmk similarly exploits methyl esterification for cell entry but retains UCHL1 targeting upon intracellular activation, unlike Z-VAD-based compounds that shift specificity toward caspases upon hydrolysis.
  • Differential Caspase Effects:
  • While Z-VAD(OMe)-FMK broadly inhibits caspases (e.g., caspases-1, -3, -4, -7) at 10–50μM concentrations, Z-VAE(OMe)-fmk shows minimal caspase inhibition at these levels.
  • This functional divergence highlights how subtle modifications to peptide scaffolds (Val-Ala-Glu vs. Val-Ala-Asp) dramatically alter protease targeting, enabling selective interrogation of DUB pathways independent of apoptotic cascades [4] [9] [10].

Table 3: Selectivity Profile of FMK-Based Inhibitors

InhibitorUCHL1 InhibitionCaspase InhibitionPrimary TargetsStructural Distinctions
Z-VAE(OMe)-fmkPotent at 100 µMNegligibleUCHL1P1 = Glutamic acid; γ-methoxy ester
Z-VAD-FMKNone at 440 µMBroad spectrumCaspases 1,3,4,7P1 = Aspartic acid; free acid
Z-VAD(OMe)-FMKNoneBroad spectrumCaspases 1,3,4,7P1 = Aspartic acid; methyl ester

Properties

Product Name

Z-VAE(OMe)-fmk

IUPAC Name

methyl (4S)-6-fluoro-4-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-5-oxohexanoate

Molecular Formula

C23H32FN3O7

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)/t15-,17-,20-/m0/s1

InChI Key

VBAAQBLMAIONMC-KNBMTAEXSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.